Palatinose

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Manufactured Materials - Biomedical and Dental Materials - Polymers - Biopolymers - Glucans - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3S,4R,5R)-1,3,4,5-tetrahydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-4(15)7(17)8(18)5(16)3-22-12-11(21)10(20)9(19)6(2-14)23-12/h5-14,16-21H,1-3H2/t5-,6-,7-,8-,9-,10+,11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJPPRBMGVWEZRR-WTZPKTTFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC(C(C(C(=O)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@H]([C@H]([C@@H](C(=O)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90929736 | |

| Record name | Palatinose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90929736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13718-94-0 | |

| Record name | Palatinose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13718-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isomaltulose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013718940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palatinose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90929736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-O-α-D-glucopyranosyl-D-fructose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.878 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOMALTULOSE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V59P50X4UY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Foreword: A Senior Application Scientist's Perspective

An In-depth Technical Guide to the Enzymatic Synthesis of Isomaltulose from Sucrose

In the landscape of functional ingredients, few molecules present as compelling a case as isomaltulose. It stands at the intersection of consumer demand for healthier, low-glycemic sweeteners and the food industry's need for functional, stable carbohydrates. While its existence in nature is known, the industrial-scale production of isomaltulose is a triumph of modern biocatalysis. This guide is designed for researchers, scientists, and development professionals who seek a deeper, mechanistic understanding of this process. We will move beyond simple protocols to explore the causality behind the methods, the intricacies of enzyme kinetics, and the strategic considerations for creating a robust and efficient synthesis system. Our focus is on building a self-validating process, where each step is grounded in authoritative scientific principles, ensuring both reproducibility and scalability.

Introduction to Isomaltulose: The Functional Isomer of Sucrose

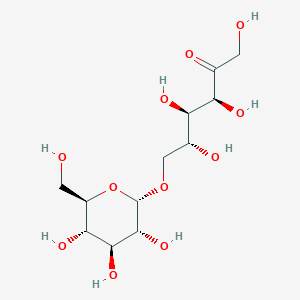

Isomaltulose (α-D-glucopyranosyl-1,6-D-fructofuranose), commercially known as Palatinose™, is a structural isomer of sucrose.[1] Unlike sucrose, where glucose and fructose are linked by an α-1,2-glycosidic bond, isomaltulose features a more stable α-1,6-glycosidic linkage.[1][2] This seemingly minor structural difference imparts a cascade of unique physicochemical and physiological properties that make it a highly desirable sucrose substitute.[3][4]

Found naturally in honey and sugarcane extracts, isomaltulose is a reducing disaccharide with a sweetness level approximately 40-50% that of sucrose, and it provides a clean taste profile with no aftertaste.[5][6][7][8] Its most significant advantage lies in its physiological response; it is fully digested and provides the same caloric value as sucrose, but its strong α-1,6 bond is hydrolyzed much more slowly by intestinal enzymes. This results in a lower glycemic index (GI) and a sustained release of energy, making it an ideal carbohydrate for sports nutrition, diabetic-friendly products, and general health-conscious applications.[4][9] Furthermore, isomaltulose is non-cariogenic, as oral bacteria cannot readily ferment it to produce tooth-decaying acids.[5]

While chemical synthesis is challenging and economically unviable, the biotransformation of sucrose using the enzyme sucrose isomerase (SIase) has become the standard for industrial production.[3][10]

Comparative Physicochemical Properties

The functional differences between sucrose and isomaltulose are rooted in their distinct chemical properties. A clear understanding of these differences is crucial for formulation and application development.

| Property | Sucrose | Isomaltulose | Rationale & Significance |

| Chemical Structure | α-D-glucopyranosyl-(1↔2)-β-D-fructofuranoside | α-D-glucopyranosyl-(1→6)-D-fructofuranose | The α-1,6 linkage in isomaltulose is more stable, leading to slower digestion.[1][2] |

| Glycosidic Bond | α-1,2 | α-1,6 | This is the core difference dictating all other physiological properties. |

| Reducing Sugar | No | Yes | The open-ring structure of the fructose moiety in isomaltulose allows it to act as a reducing agent.[5] |

| Sweetness (relative) | 100% | ~42-50% | Lower sweetness allows for bulk substitution without excessive sweetness.[1][6][7] |

| Glycemic Index (GI) | ~65 | ~32 | Slower hydrolysis leads to a blunted blood glucose response, a key health benefit.[9] |

| Solubility (20°C) | ~67% (w/v) | ~38% (w/v) | Lower solubility must be considered in beverage and syrup formulations.[1][10] |

| Cariogenicity | High | Non-cariogenic | Oral bacteria lack the enzymes to efficiently metabolize the α-1,6 bond. |

The Core Biocatalyst: Sucrose Isomerase (SIase)

The entire synthesis hinges on the efficiency and specificity of one enzyme: Sucrose Isomerase (EC 5.4.99.11) . This enzyme, also known as isomaltulose synthase, is the linchpin of the bioconversion process.[11]

Mechanism of Action

Sucrose isomerase catalyzes the intramolecular rearrangement of the glycosidic bond in sucrose. The process is not a simple isomerization but rather a sophisticated transglucosylation reaction occurring within the enzyme's active site.

-

Binding: A sucrose molecule binds to the active site of the SIase.

-

Hydrolysis: The α-1,2-glycosidic bond is hydrolyzed, forming a transient enzyme-glucose-fructose complex.

-

Rearrangement & Bond Formation: Before the monosaccharides are released, the enzyme facilitates the formation of a new glycosidic bond. The C6 hydroxyl group of the fructose moiety attacks the anomeric carbon of the glucose moiety, forming a stable α-1,6 linkage.

-

Product Release: The newly formed isomaltulose molecule is released from the active site.

It is critical to understand that this process is not perfectly specific. Side reactions can and do occur, primarily the formation of trehalulose (an α-1,1 linked isomer) and the release of free glucose and fructose due to hydrolysis (reaction with water).[2][10][12] The ratio of these products is highly dependent on the specific enzyme source and the reaction conditions.

Caption: Enzymatic conversion of sucrose by Sucrose Isomerase.

Microbial Sources and Characteristics

Sucrose isomerases have been identified in a variety of microorganisms. The choice of microbial source is a critical decision, as the resulting enzyme will have distinct optimal operating parameters, stability, and product specificity.

| Microbial Source | Optimal pH | Optimal Temp. (°C) | Key Characteristics & References |

| Erwinia sp. | 6.0 | 40°C | Well-characterized, often used in recombinant systems. Achieved 80.3% yield from 300 g/L sucrose.[13] |

| Raoultella terrigena | 5.5 | 40°C | Recombinant enzyme reached 81.7% conversion with 400 g/L sucrose. Mutants showed improved conversion up to 92.4%.[3] |

| Pantoea dispersa | ~6.0 | 30-35°C | Known for high specificity, producing up to 91% isomaltulose.[12] |

| Klebsiella sp. | ~6.0 | 30°C | One of the originally identified sources for SIase.[12] |

| Serratia plymuthica | ~6.0 | 30°C | Frequently used in whole-cell immobilization studies.[14] |

Process Engineering: From Free Enzyme to Immobilized Biocatalyst

For industrial applications, using free enzymes in solution is often inefficient due to the difficulty of separating the enzyme from the product and the inability to reuse the catalyst.[1][10] This leads to increased production costs. The solution is enzyme immobilization, a technique that confines the enzyme to a solid support, transforming it into a robust, reusable biocatalyst.[15]

The Rationale for Immobilization

-

Reusability: The primary driver. Immobilized enzymes can be used for multiple batch reactions or in continuous flow reactors, drastically reducing catalyst cost.[15] Studies have shown immobilized SIase retaining over 80% activity after 10 cycles.[16]

-

Process Control: Simplifies the reaction setup. In a packed-bed reactor, the substrate flows through, is converted, and the product exits, with no need for subsequent enzyme separation.

-

Enhanced Stability: Immobilization often protects the enzyme from harsh environmental conditions (pH, temperature, shear stress), leading to a longer operational lifespan.[10][15]

-

Product Purity: Prevents contamination of the final product with the enzyme, simplifying downstream purification.

Comparative Immobilization Strategies

Several techniques can be employed to immobilize sucrose isomerase. The choice of method is a trade-off between cost, enzyme loading capacity, activity retention, and mechanical stability.

| Immobilization Method | Support Material(s) | Mechanism | Advantages | Disadvantages |

| Entrapment | Sodium Alginate, Polyvinyl Alcohol (PVA) | Enzyme is physically caged within a porous polymer matrix.[10][11] | Mild conditions, low cost, good for whole-cell immobilization. | Potential for enzyme leakage, mass transfer limitations for the substrate.[10] |

| Covalent Attachment | Graphene Oxide (GO), Agarose | Enzyme is attached to the support via stable covalent bonds.[10][16] | Strong, stable attachment; minimal enzyme leakage. | Can involve harsh chemicals, may distort enzyme's active site, reducing activity. |

| Cross-Linking | Glutaraldehyde, Polyethylene Imine | Enzymes are cross-linked to each other, forming aggregates (CLEAs).[10][15] | Carrier-free, high enzyme loading, good stability. | Can lead to diffusion limitations, use of potentially toxic cross-linking agents.[10] |

| Affinity Immobilization | Metal-chelate resins | Utilizes specific, non-covalent interactions (e.g., His-tag to Ni-NTA).[10] | High specificity, oriented immobilization can preserve activity. | High cost of affinity supports, potential for leaching under certain conditions. |

Experimental Protocols & Methodologies

The following protocols provide a framework for the lab-scale synthesis and analysis of isomaltulose. They are designed as a self-validating system.

Protocol: Immobilization of Sucrose Isomerase in Alginate Beads

This protocol describes a common and effective method for enzyme entrapment.

Materials:

-

Purified Sucrose Isomerase (SIase) solution

-

Sodium Alginate powder

-

Calcium Chloride (CaCl₂)

-

50 mM Citrate-Phosphate buffer (pH 6.0)

-

Syringe with a wide-gauge needle or a peristaltic pump

Procedure:

-

Prepare Alginate Solution: Slowly dissolve 2.5% (w/v) sodium alginate in the citrate-phosphate buffer at room temperature with gentle stirring. Avoid vigorous mixing to prevent air bubble formation. Allow the solution to stand to become homogenous.

-

Prepare Enzyme Mixture: Mix the SIase solution with the sodium alginate solution. A typical ratio is 1 part enzyme solution to 4 parts alginate solution, but this should be optimized for enzyme loading. Keep the mixture on ice.

-

Prepare CaCl₂ Bath: Prepare a 2.5% (w/v) CaCl₂ solution in a separate beaker with a stir bar for gentle agitation.

-

Form Beads: Using a syringe or peristaltic pump, drop the enzyme-alginate mixture into the CaCl₂ bath from a height of about 10-15 cm. The droplets will instantly form gel beads upon contact with the calcium ions. The size of the beads can be controlled by the needle gauge and flow rate.

-

Curing: Allow the beads to cure in the CaCl₂ solution with gentle stirring for at least 1 hour at 4°C to ensure complete cross-linking.

-

Washing: Decant the CaCl₂ solution and wash the immobilized enzyme beads several times with the citrate-phosphate buffer to remove excess calcium ions and any unbound enzyme.

-

Storage: The immobilized beads can be stored in the buffer at 4°C until use.

Protocol: Batch Synthesis of Isomaltulose

This protocol uses the immobilized enzyme beads for the conversion of sucrose.

Materials:

-

Immobilized SIase beads

-

Crystalline Sucrose

-

50 mM Citrate-Phosphate buffer (pH 6.0)

-

Jacketed glass reactor or shaker incubator

-

Water bath or temperature controller

Procedure:

-

Substrate Preparation: Prepare a high-concentration sucrose solution (e.g., 400-600 g/L) in the pH 6.0 buffer.[3][16] High substrate concentration helps to maximize the isomerization reaction and suppress the competing hydrolysis reaction.

-

Reaction Setup: Add the sucrose solution to the reactor. Add the washed, immobilized SIase beads. An optimized enzyme dosage is critical; a starting point is 15-25 U of activity per gram of sucrose.[3][17]

-

Incubation: Maintain the reaction at the optimal temperature (e.g., 40°C) with gentle agitation to ensure good mass transfer without damaging the beads.[2][3]

-

Time Course Sampling: Take small aliquots of the reaction mixture at regular intervals (e.g., 0, 2, 4, 6, 8, 10 hours) for analysis. Immediately stop the enzymatic reaction in the sample by boiling for 5 minutes.[11]

-

Reaction Termination: After the desired conversion is reached (typically 6-12 hours), stop the reaction by separating the immobilized beads from the product syrup via filtration or decantation.

-

Catalyst Recycling: The recovered beads should be washed with buffer and can be stored for reuse in subsequent batches.[18]

Caption: Workflow for batch production of isomaltulose.

Protocol: Quantification of Sugars by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying the components of the reaction mixture.

System:

-

HPLC System: With a Refractive Index Detector (RID).

-

Column: Aminex HPX-87C or similar carbohydrate analysis column.

-

Mobile Phase: Degassed, ultrapure water.

-

Flow Rate: 0.6 mL/min.

-

Column Temperature: 80-85°C.

Procedure:

-

Standard Preparation: Prepare individual standard solutions of sucrose, isomaltulose, glucose, and fructose of known concentrations (e.g., 1, 2, 5, 10 mg/mL). Also, prepare a mixed standard containing all four sugars.

-

Sample Preparation: Dilute the reaction samples taken during the time course to fall within the concentration range of the standards. Filter the diluted samples through a 0.22 µm syringe filter.

-

Analysis: Inject the standards to generate a calibration curve for each sugar. Then, inject the prepared samples.

-

Quantification: Identify the peaks in the sample chromatograms based on the retention times from the standards. Quantify the concentration of each sugar using the calibration curves. The conversion rate can be calculated as: Conversion (%) = ([Isomaltulose] / [Initial Sucrose]) * 100

Downstream Processing: Purification and Crystallization

The product from the bioreactor is a syrup containing isomaltulose, unreacted sucrose, and byproducts like trehalulose, glucose, and fructose.[2] Achieving high purity requires a multi-step downstream process.

-

Decolorization & Filtration: The raw syrup may be treated with activated carbon to remove color impurities, followed by filtration to remove any particulates.

-

Ion Exchange: To remove minerals and other charged impurities that can interfere with crystallization, the syrup is passed through cation and anion exchange columns.[19]

-

Chromatographic Separation: Large-scale simulated moving bed (SMB) chromatography is often used to separate isomaltulose from the other sugars. This process exploits the different affinities of the sugars for a stationary phase (e.g., a cation exchange resin), allowing for their separation into distinct fractions.[19]

-

Concentration & Crystallization: The purified isomaltulose fraction is concentrated under vacuum to induce supersaturation. The solution is then cooled under controlled conditions to promote the formation of isomaltulose crystals.[20]

-

Drying: The resulting crystals are separated from the mother liquor by centrifugation and then dried to yield the final, high-purity product.

Conclusion: A Platform for Innovation

The enzymatic synthesis of isomaltulose is a mature yet dynamic field. While robust processes exist, significant opportunities for innovation remain. Future research will likely focus on the protein engineering of sucrose isomerases to enhance thermostability and specificity, the development of novel, more efficient immobilization materials, and the optimization of continuous bioreactor systems to further streamline production and reduce costs. For professionals in drug development and functional food formulation, a deep understanding of this biocatalytic process is essential for leveraging the full potential of this remarkable carbohydrate.

References

-

Jing, W., Hou, F., Wu, X., Zheng, M., & Liu, F. (2024). A Critical Review on Immobilized Sucrose Isomerase and Cells for Producing Isomaltulose. Foods, 13(8), 1228. [Link]

-

MDPI. (2024). A Critical Review on Immobilized Sucrose Isomerase and Cells for Producing Isomaltulose. [Link]

-

MDPI. (2024). A Critical Review on Immobilized Sucrose Isomerase and Cells for Producing Isomaltulose. [Link]

-

Wang, X., et al. (2021). Direct Isomaltulose Synthesis From Beet Molasses by Immobilized Sucrose Isomerase. Frontiers in Bioengineering and Biotechnology. [Link]

-

Li, S., et al. (2022). Sustainable isomaltulose production in Corynebacterium glutamicum by engineering the thermostability of sucrose isomerase coupled with one-step simplified cell immobilization. Frontiers in Bioengineering and Biotechnology. [Link]

-

Li, S., et al. (2021). A Novel Sucrose Isomerase Producing Isomaltulose from Raoultella terrigena. Molecules. [Link]

-

Wikipedia. (n.d.). Isomaltulose. [Link]

-

ResearchGate. (2021). Direct Isomaltulose Synthesis From Beet Molasses by Immobilized Sucrose Isomerase. [Link]

-

Zhang, R., et al. (2021). Immobilization of Sucrose Isomerase from Erwinia sp. with Graphene Oxide and Its Application in Synthesizing Isomaltulose. Applied Biochemistry and Biotechnology. [Link]

-

Mu, W., et al. (2014). Current studies on sucrose isomerase and biological isomaltulose production using sucrose isomerase. Applied Microbiology and Biotechnology. [Link]

-

Advisory Committee on Novel Foods and Processes. (2003). APPLICATION FOR THE APPROVAL OF ISOMALTULOSE. [Link]

-

ResearchGate. (2023). Properties of isomaltulose (this compound®) – An emerging healthy carbohydrate: Effect of temperature and solute concentration. [Link]

-

Isomaltulose. (n.d.). Applications. [Link]

-

Zhang, R., et al. (2021). Characterization of a recombinant sucrose isomerase and its application to enzymatic production of isomaltulose. Biotechnology Letters. [Link]

-

Repositório Institucional UNESP. (n.d.). Properties of isomaltulose (this compound®) – An emerging healthy carbohydrate: Effect of temperature and solute concentration. [Link]

-

Canada.ca. (2022). Novel Food Information: Isomaltulose (this compound™). [Link]

-

Wang, X., et al. (2021). Direct Isomaltulose Synthesis From Beet Molasses by Immobilized Sucrose Isomerase. Frontiers in Bioengineering and Biotechnology. [Link]

-

Sentkowska, A., & Pyrzynska, K. (2020). How isomaltulose and oligofructose affect physicochemical and sensory properties of muffins?. Journal of Food Science and Technology. [Link]

-

ResearchGate. (2018). Isomaltulose (this compound) - An Emerging Carbohydrate. [Link]

-

ResearchGate. (n.d.). Isomerisation of sucrose to isomaltulose and formation of the side products trehalulose, glucose, fructose and various types of oligomers. [Link]

-

Santos-Moriano, P., et al. (2022). Analyzing Current Trends and Possible Strategies to Improve Sucrose Isomerases' Thermostability. International Journal of Molecular Sciences. [Link]

- Google Patents. (n.d.). EP0983374A1 - Process for the production of isomaltulose and other products.

-

ResearchGate. (n.d.). A flowchart of the typical process of isomaltulose production on a large scale. [Link]

-

Sentkowska, A., & Pyrzynska, K. (2020). Rapid HPLC Method for Determination of Isomaltulose in the Presence of Glucose, Sucrose, and Maltodextrins in Dietary Supplements. Molecules. [Link]

- Google Patents. (n.d.).

-

RepositoriUM. (2018). Bioreactor design for enzymatic hydrolysis of biomass under the biorefinery concept. [Link]

-

Olivieri, G., et al. (2021). Bioreactor and Bioprocess Design Issues in Enzymatic Hydrolysis of Lignocellulosic Biomass. Catalysts. [Link]

-

Jørgensen, H., & Pinelo, M. (2017). Reactor design for minimizing product inhibition during enzymatic lignocellulose hydrolysis. Bioresource Technology. [Link]

-

ResearchGate. (2018). Bioreactor design for enzymatic hydrolysis of biomass under the biorefinery concept. [Link]

-

Semantic Scholar. (2018). Bioreactor design for enzymatic hydrolysis of biomass under the biorefinery concept. [Link]

Sources

- 1. A Critical Review on Immobilized Sucrose Isomerase and Cells for Producing Isomaltulose - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Direct Isomaltulose Synthesis From Beet Molasses by Immobilized Sucrose Isomerase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Current studies on sucrose isomerase and biological isomaltulose production using sucrose isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isomaltulose - Wikipedia [en.wikipedia.org]

- 6. acnfp.food.gov.uk [acnfp.food.gov.uk]

- 7. How isomaltulose and oligofructose affect physicochemical and sensory properties of muffins? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Frontiers | Sustainable isomaltulose production in Corynebacterium glutamicum by engineering the thermostability of sucrose isomerase coupled with one-step simplified cell immobilization [frontiersin.org]

- 12. Analyzing Current Trends and Possible Strategies to Improve Sucrose Isomerases’ Thermostability - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Characterization of a recombinant sucrose isomerase and its application to enzymatic production of isomaltulose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. A Critical Review on Immobilized Sucrose Isomerase and Cells for Producing Isomaltulose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Immobilization of Sucrose Isomerase from Erwinia sp. with Graphene Oxide and Its Application in Synthesizing Isomaltulose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | Direct Isomaltulose Synthesis From Beet Molasses by Immobilized Sucrose Isomerase [frontiersin.org]

- 18. researchgate.net [researchgate.net]

- 19. EP0983374A1 - Process for the production of isomaltulose and other products - Google Patents [patents.google.com]

- 20. CN101575629A - Method for producing isomaltulose without purification step - Google Patents [patents.google.com]

An In-depth Technical Guide to the Digestion and Absorption Mechanism of Palatinose™ (Isomaltulose)

Executive Summary

Palatinose™ (generic name: isomaltulose) is a disaccharide carbohydrate that offers a unique physiological profile due to its distinct molecular structure. Commercially produced by the enzymatic rearrangement of sucrose, this compound™ is characterized by a strong α-1,6-glycosidic bond between its glucose and fructose moieties. This structural feature is the cornerstone of its slow and sustained digestion and absorption, leading to a low glycemic and insulinemic response. This technical guide provides a comprehensive overview of the enzymatic hydrolysis, intestinal transport, and subsequent metabolic and physiological effects of this compound™, intended for researchers, scientists, and professionals in drug development and nutritional science. We will delve into the causality behind its metabolic behavior and provide insights into the experimental protocols used to validate these mechanisms.

Introduction: The Molecular Basis of a Slow-Release Carbohydrate

This compound™, or isomaltulose, is a structural isomer of sucrose. While sucrose possesses an α-1,2-glycosidic linkage between glucose and fructose, this compound™ is defined by a more stable α-1,6-glycosidic bond. This seemingly subtle difference in chemical structure has profound implications for its interaction with digestive enzymes, forming the basis of its functionality as a slow-release carbohydrate. Unlike rapidly hydrolyzed carbohydrates that can lead to sharp peaks and subsequent troughs in blood glucose, this compound™ provides a more balanced and prolonged energy supply.[1][2][3] This guide will elucidate the journey of this compound™ through the digestive system, from enzymatic breakdown to its absorption and the resulting systemic effects.

Enzymatic Hydrolysis: A Tale of Two Bonds

The digestion of disaccharides primarily occurs in the small intestine, mediated by enzymes located on the brush border of enterocytes. For both sucrose and this compound™, the key enzyme is the sucrase-isomaltase complex.[4] However, the rate of hydrolysis differs significantly between these two substrates.

The Sucrase-Isomaltase Complex

Sucrase-isomaltase is a bifunctional enzyme with two catalytic domains: the sucrase domain, which has a high affinity for the α-1,2 bond in sucrose, and the isomaltase domain, which cleaves the α-1,6 bond in isomaltose and this compound™.[4][5]

Kinetic Differences in Hydrolysis

The α-1,6-glycosidic bond of this compound™ is hydrolyzed at a significantly slower rate than the α-1,2 bond of sucrose.[6][1] This is attributed to the higher stability of the α-1,6 linkage, which presents a greater energetic barrier for the enzymatic cleavage by the sucrase-isomaltase complex. It is estimated that this compound™ is hydrolyzed 4 to 5 times more slowly than sucrose.[3] This slow enzymatic breakdown is the rate-limiting step in the overall absorption of its constituent monosaccharides, glucose and fructose.

Table 1: Comparative Hydrolysis Rates of Disaccharides

| Disaccharide | Glycosidic Bond | Relative Rate of Hydrolysis | Primary Enzyme |

| Sucrose | α-1,2 | Fast | Sucrase-Isomaltase (Sucrase domain) |

| This compound™ | α-1,6 | Slow | Sucrase-Isomaltase (Isomaltase domain) |

Intestinal Absorption: A Biphasic Monosaccharide Uptake

Following the slow hydrolysis of this compound™ into glucose and fructose, these monosaccharides are absorbed by the enterocytes lining the small intestine. The absorption process utilizes specific transmembrane protein transporters.

Glucose Transport

The absorption of glucose is a well-characterized process involving two key transporters:

-

Sodium-Glucose Cotransporter 1 (SGLT1): Located on the apical membrane of enterocytes, SGLT1 actively transports glucose into the cell against its concentration gradient, a process coupled with the transport of sodium ions.[7][8][9][10]

-

Glucose Transporter 2 (GLUT2): Situated on the basolateral membrane, GLUT2 facilitates the movement of glucose out of the enterocyte and into the bloodstream via facilitated diffusion.[7][8][9][10] At high luminal glucose concentrations, GLUT2 can also be recruited to the apical membrane to increase glucose uptake capacity.[8][9]

Fructose Transport

Fructose absorption is primarily mediated by:

-

Glucose Transporter 5 (GLUT5): This transporter is located on the apical membrane and is specific for the facilitated diffusion of fructose into the enterocyte.[8][11]

-

Glucose Transporter 2 (GLUT2): As with glucose, GLUT2 on the basolateral membrane facilitates the exit of fructose from the cell into the circulation.[8][11]

The complete hydrolysis and absorption of this compound™ in the small intestine ensure that it provides the full caloric value of a carbohydrate (4 kcal/g) without reaching the colon, thus avoiding gastrointestinal distress associated with some sugar alcohols and non-digestible fibers.[2][3]

Physiological Consequences of Slow Absorption

The protracted digestion and absorption of this compound™ orchestrate a cascade of beneficial physiological responses, primarily related to glycemic control and metabolic regulation.

Glycemic and Insulinemic Response

The slow and sustained release of glucose into the bloodstream results in a significantly lower postprandial rise in blood glucose and insulin levels compared to sucrose.[6][2][12] This has been consistently demonstrated in numerous clinical trials involving both healthy individuals and those with metabolic conditions like type 2 diabetes.[13][14] The low glycemic index (GI) of this compound™ (GI = 32) is a direct consequence of its slow hydrolysis.

Incretin Hormone Secretion

A key aspect of this compound™ metabolism is its influence on incretin hormones, which are gut peptides that regulate insulin secretion and appetite.

-

Glucagon-Like Peptide-1 (GLP-1): Because this compound™ is digested slowly, it reaches the more distal parts of the small intestine (ileum) where L-cells, the producers of GLP-1, are abundant.[15] This leads to a sustained increase in GLP-1 secretion.[15][16][17] GLP-1 enhances insulin secretion, suppresses glucagon release, slows gastric emptying, and promotes satiety.

-

Peptide YY (PYY): Similar to GLP-1, PYY is also secreted by L-cells in the distal gut in response to the presence of nutrients. This compound™ consumption has been shown to increase PYY levels, contributing to a feeling of fullness and potentially reducing subsequent energy intake.[16][17]

The diagram below illustrates the complete digestion and absorption pathway of this compound™ and its subsequent physiological effects.

Sources

- 1. Oral administration of this compound vs sucrose improves hyperglycemia in normal C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efficacy of Isomaltulose Compared to Sucrose in Modulating Endothelial Function in Overweight Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Sucrase-isomaltase - Wikipedia [en.wikipedia.org]

- 5. Human small intestinal sucrase-isomaltase: different binding patterns for malto- and isomaltooligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nutritionaloutlook.com [nutritionaloutlook.com]

- 7. youtube.com [youtube.com]

- 8. Glucose transporters in the small intestine in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Role of SGLT1 and GLUT2 in Intestinal Glucose Transport and Sensing | PLOS One [journals.plos.org]

- 10. gpnotebook.com [gpnotebook.com]

- 11. Comparative expression of hexose transporters (SGLT1, GLUT1, GLUT2 and GLUT5) throughout the mouse gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Studies on absorption and metabolism of this compound (isomaltulose) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. GLP-1 secretion in response to oral and luminal this compound (isomaltulose) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. nutraceuticalsworld.com [nutraceuticalsworld.com]

- 17. nmc-magazine.com [nmc-magazine.com]

The α-1,6-Glycosidic Bond of Isomaltulose: A Molecular Keystone to Modulated Glycemia and Metabolic Benefits

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Isomaltulose, a disaccharide isomer of sucrose, presents a compelling case for strategic carbohydrate utilization in nutritional and therapeutic applications. The fundamental distinction between isomaltulose and sucrose lies in the nature of their glycosidic linkage: an α-1,6-glycosidic bond connects the glucose and fructose moieties in isomaltulose, in stark contrast to the α-1,2 linkage in sucrose. This seemingly subtle structural alteration profoundly impacts its physiological handling, retarding enzymatic hydrolysis and consequently attenuating postprandial glycemic and insulinemic excursions. This guide provides a comprehensive technical analysis of the physiological sequelae of the α-1,6-glycosidic bond in isomaltulose, delineating its effects on digestion, absorption, incretin hormone modulation, and the gut microbiome. We will explore the mechanistic underpinnings of its low glycemic index and sustained energy release, supported by quantitative data and experimental protocols. This document serves as a definitive resource for professionals seeking to leverage the unique metabolic properties of isomaltulose in the development of novel food formulations, dietary interventions, and therapeutic strategies for metabolic health management.

The Molecular Architecture of Isomaltulose: The Significance of the α-1,6-Glycosidic Bond

Isomaltulose, chemically known as 6-O-α-D-glucopyranosyl-D-fructofuranose, is a naturally occurring disaccharide found in honey and sugarcane juice.[1][2] Unlike sucrose, where the anomeric carbon of glucose is linked to the anomeric carbon of fructose via an α-1,2-glycosidic bond, isomaltulose features a more robust α-1,6 linkage.[2][3] This structural distinction is the cornerstone of its unique physiological properties. The α-1,6-glycosidic bond is inherently more resistant to enzymatic hydrolysis by the sucrase-isomaltase complex located in the brush border of the small intestine compared to the α-1,2 bond of sucrose.[3][4][5]

This increased stability of the α-1,6 bond dictates a significantly slower rate of digestion and absorption.[2][3][5][6][7] It is estimated that isomaltulose is hydrolyzed 4 to 5 times more slowly than sucrose.[6] This protracted digestion ensures a gradual and sustained release of glucose and fructose into the bloodstream, a stark contrast to the rapid surge in blood glucose associated with sucrose consumption.[5][6]

Enzymatic Hydrolysis and Intestinal Absorption: A Delayed and Extended Process

The digestion of both sucrose and isomaltulose is mediated by the sucrase-isomaltase enzyme complex expressed on the apical membranes of enterocytes in the small intestine.[7] However, the affinity of the enzyme's sucrase domain for the α-1,2 bond of sucrose is substantially higher than the affinity of the isomaltase domain for the α-1,6 bond of isomaltulose.

This differential enzymatic activity results in a delayed and more distal absorption of isomaltulose along the length of the small intestine.[6] While sucrose is rapidly hydrolyzed and absorbed in the proximal small intestine, the slower breakdown of isomaltulose allows it to travel further down the intestinal tract before being fully absorbed.[6] This extended intestinal transit time has significant implications for incretin hormone secretion and gut microbiota composition.

Experimental Protocol: In Vitro Determination of Disaccharide Hydrolysis Rate

A robust method to quantify the differential hydrolysis rates of isomaltulose and sucrose involves an in vitro digestion model utilizing a purified porcine sucrase-isomaltase enzyme complex.

Methodology:

-

Enzyme Preparation: Isolate and purify the sucrase-isomaltase complex from porcine small intestinal brush border membranes.

-

Substrate Solutions: Prepare standardized solutions of isomaltulose and sucrose of known concentrations.

-

Incubation: Incubate each substrate with the enzyme preparation under controlled conditions of temperature (37°C) and pH (6.8), mimicking the environment of the small intestine.

-

Time-Course Sampling: At predetermined time intervals, collect aliquots from the reaction mixtures.

-

Enzyme Inactivation: Immediately quench the enzymatic reaction in the collected aliquots, typically by heat inactivation or the addition of a chemical inhibitor.

-

Quantification of Hydrolysis Products: Analyze the concentration of the hydrolysis products (glucose and fructose) in each aliquot using high-performance liquid chromatography (HPLC) or a glucose oxidase-peroxidase assay.

-

Data Analysis: Plot the concentration of hydrolysis products against time to determine the initial reaction velocity (V₀) for each substrate. A comparison of the V₀ values provides a quantitative measure of the relative hydrolysis rates.

This self-validating system ensures that the observed differences in hydrolysis are directly attributable to the substrate-enzyme interaction by maintaining all other experimental parameters constant.

Attenuated Glycemic and Insulinemic Response: The Hallmark of Isomaltulose Metabolism

The slow and sustained release of monosaccharides from isomaltulose directly translates to a significantly lower and more stable postprandial blood glucose response compared to sucrose.[1][3][5][8] This is reflected in its low Glycemic Index (GI) of 32, in contrast to sucrose's GI of 68.[9]

The blunted glycemic response, in turn, necessitates a lower insulin secretion from the pancreatic β-cells.[3][5] This reduced insulin demand is a key benefit, particularly for individuals with or at risk of developing insulin resistance and type 2 diabetes.[3][5] Numerous clinical trials have consistently demonstrated the attenuated glycemic and insulinemic effects of isomaltulose in both healthy and diabetic populations.[9]

Data Presentation: Glycemic and Insulinemic Response to Isomaltulose vs. Sucrose

| Parameter | Isomaltulose | Sucrose | Reference |

| Glycemic Index (GI) | 32 | 68 | |

| Peak Plasma Glucose (60 min post-meal, mg/dL reduction vs. Sucrose) | -7.99 | 0 | [5] |

| Insulin Response | Significantly Lower | Higher | [3] |

Modulation of Incretin Hormones and Fat Oxidation

The distal absorption of isomaltulose influences the secretion of incretin hormones, which play a crucial role in glucose homeostasis. The slower digestion leads to a decreased secretion of glucose-dependent insulinotropic polypeptide (GIP) in the upper small intestine and an increased secretion of glucagon-like peptide-1 (GLP-1) in the lower small intestine.[1] This altered incretin profile contributes to the improved glycemic control associated with isomaltulose consumption.[1]

Furthermore, the lower insulin response following isomaltulose ingestion promotes a metabolic shift towards fat oxidation. With lower circulating insulin levels, the suppression of lipolysis is attenuated, allowing for a greater utilization of fatty acids as an energy source. This effect has positive implications for weight management and metabolic flexibility.

Signaling Pathway: Isomaltulose's Impact on Incretin and Fat Metabolism

Caption: Isomaltulose's journey through the intestine and its metabolic effects.

Prebiotic Effects and Gut Microbiota Modulation

While isomaltulose is fully digestible in the small intestine, its slow transit allows for potential interactions with the gut microbiota.[8] Emerging evidence suggests that isomaltulose exhibits prebiotic activity, stimulating the growth of beneficial bacteria.[10][11]

In vivo studies in rats have demonstrated that isomaltulose supplementation can increase the abundance of beneficial microbiota, such as Faecalibacterium and Phascolarctobacterium, while decreasing the levels of pathogenic bacteria like Shuttleworthia.[11][12] This modulation of the gut microbiota is associated with an increased production of short-chain fatty acids (SCFAs), such as propionate and butyrate.[12] These SCFAs are known to have numerous health benefits, including serving as an energy source for colonocytes and playing a role in immune regulation.

Furthermore, isomaltulose has been shown to influence the metabolism of bile acids, leading to a reduction in secondary bile acids, which have been implicated in certain pathologies.[12][13]

Experimental Workflow: 16S rRNA Sequencing for Gut Microbiota Analysis

Caption: Workflow for analyzing gut microbiota changes induced by isomaltulose.

Conclusion: A Versatile Tool for Metabolic Health

The α-1,6-glycosidic bond of isomaltulose is the molecular determinant of its unique and beneficial physiological effects. By slowing down enzymatic hydrolysis, this bond orchestrates a cascade of metabolic events, including an attenuated glycemic and insulinemic response, a favorable shift in incretin hormone secretion, increased fat oxidation, and a positive modulation of the gut microbiota. These properties position isomaltulose as a valuable ingredient for the development of foods and beverages aimed at improving metabolic health, managing body weight, and providing a sustained energy source. For researchers and drug development professionals, a thorough understanding of the physiological consequences of the α-1,6-glycosidic bond is paramount for harnessing the full potential of isomaltulose in novel therapeutic and nutritional strategies.

References

-

Frontiers. (2022-03-06). PalatinoseTM (Isomaltulose) and Prebiotic Inulin-Type Fructans Have Beneficial Effects on Glycemic Response and Gut Microbiota Composition in Healthy Volunteers—A Real-Life, Retrospective Study of a Cohort That Participated in a Digital Nutrition Program. [Link]

-

MDPI. Gut Hormones and Postprandial Metabolic Effects of Isomaltulose vs. Saccharose Consumption in People with Metabolic Syndrome. [Link]

-

BENEO. What is Palatinose™ (Isomaltulose)?. [Link]

-

MDPI. Impact of Isomaltulose on Glycemic Response in Diabetic and Healthy Populations: A Meta-Analysis. [Link]

-

ResearchGate. Isomaltulose affects the species diversity of gut microbiota. The alpha.... [Link]

-

Isomaltulose. Slow release carbohydrate – Isomaltulose. [Link]

-

Isomaltulose. Isomaltulose. [Link]

-

PubMed. (2021-04-23). Isomaltulose Exhibits Prebiotic Activity, and Modulates Gut Microbiota, the Production of Short Chain Fatty Acids, and Secondary Bile Acids in Rats. [Link]

-

Isomaltulose. Health-Conscious Eaters – Isomaltulose. [Link]

-

Wikipedia. Isomaltulose. [Link]

-

ResearchGate. (2025-10-15). Isomaltulose Exhibits Prebiotic Activity, and Modulates Gut Microbiota, the Production of Short Chain Fatty Acids, and Secondary Bile Acids in Rats. [Link]

-

PubMed Central. (2017-04-13). Low Glycemic Index Prototype Isomaltulose—Update of Clinical Trials. [Link]

-

NIH. (2021-04-23). Isomaltulose Exhibits Prebiotic Activity, and Modulates Gut Microbiota, the Production of Short Chain Fatty Acids, and Secondary Bile Acids in Rats. [Link]

-

NIH. (2025-06-05). Impact of Isomaltulose on Glycemic Response in Diabetic and Healthy Populations: A Meta-Analysis. [Link]

-

Isomaltulose. Isomaltulose – low blood glucose response scientifically established. [Link]

-

Diabetes Care. (2012-05-11). Metabolic Effects of Replacing Sucrose by Isomaltulose in Subjects With Type 2 Diabetes. [Link]

-

LND College, Motihari. Structure, Classification, and Functions of Carbohydrates. [Link]

-

ResearchGate. (2025-08-06). Isomaltulose (this compound) - An Emerging Carbohydrate | Request PDF. [Link]

-

ResearchGate. (PDF) this compound (Isomaltulose) and Prebiotic Inulin-Type Fructans Have Beneficial Effects on Glycemic Response and Gut Microbiota Composition in Healthy Volunteers—A Real-Life, Retrospective Study of a Cohort That Participated in a Digital Nutrition Program. [Link]

-

WUR eDepot. (2023-06-30). Brush border enzyme hydrolysis and glycaemic effects of isomaltulose compared to other saccharides in dogs. [Link]

-

Wikipedia. Sucrase-isomaltase. [Link]

Sources

- 1. Frontiers | PalatinoseTM (Isomaltulose) and Prebiotic Inulin-Type Fructans Have Beneficial Effects on Glycemic Response and Gut Microbiota Composition in Healthy Volunteers—A Real-Life, Retrospective Study of a Cohort That Participated in a Digital Nutrition Program [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Impact of Isomaltulose on Glycemic Response in Diabetic and Healthy Populations: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. What is this compound™ (Isomaltulose)? | BENEO [beneo.com]

- 7. Isomaltulose - Wikipedia [en.wikipedia.org]

- 8. Low Glycemic Index Prototype Isomaltulose—Update of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. diabetesjournals.org [diabetesjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. Isomaltulose Exhibits Prebiotic Activity, and Modulates Gut Microbiota, the Production of Short Chain Fatty Acids, and Secondary Bile Acids in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Isomaltulose Exhibits Prebiotic Activity, and Modulates Gut Microbiota, the Production of Short Chain Fatty Acids, and Secondary Bile Acids in Rats - PMC [pmc.ncbi.nlm.nih.gov]

Hormonal response to Palatinose ingestion (insulin, GLP-1, GIP)

An In-depth Technical Guide to the Hormonal Response Following Palatinose™ (Isomaltulose) Ingestion: Insulin, GLP-1, and GIP

Executive Summary

This compound™ (isomaltulose), a disaccharide isomer of sucrose, is distinguished by its unique α-1,6-glycosidic bond, which results in slow enzymatic hydrolysis and prolonged glucose release into the bloodstream. This guide provides a comprehensive technical overview of the downstream hormonal sequelae following this compound™ ingestion, with a specific focus on the differential responses of insulin, glucagon-like peptide-1 (GLP-1), and glucose-dependent insulinotropic polypeptide (GIP). Ingestion of this compound™ consistently results in a significantly lower and delayed insulinemic response compared to sucrose, a direct consequence of its attenuated glycemic profile. Critically, its slow digestion and absorption facilitate the delivery of carbohydrate to the distal small intestine, a region rich in enteroendocrine L-cells. This stimulates a more pronounced and sustained release of GLP-1, a key incretin hormone with established benefits for glucose homeostasis and satiety. Conversely, the GIP response is notably blunted. This distinct hormonal signature—characterized by reduced insulin demand and enhanced GLP-1 secretion—positions this compound™ as a carbohydrate of significant interest for researchers and developers in the fields of metabolic health, clinical nutrition, and therapeutic product formulation. This document details the underlying physiological mechanisms, presents quantitative data from human trials, and provides validated experimental protocols for the rigorous assessment of these hormonal responses.

Introduction to this compound™ (Isomaltulose): A Molecular and Physiological Profile

This compound™, known scientifically as isomaltulose, is a naturally derived carbohydrate found in small quantities in honey and produced commercially from beet sugar via enzymatic rearrangement.[1][2] Its utility in nutritional science and product development stems from its unique molecular structure and the resultant metabolic effects.

Chemical Structure and the Critical α-1,6-Glycosidic Bond

Like sucrose, this compound™ is a disaccharide composed of a glucose and a fructose unit. The fundamental difference lies in the linkage between these monosaccharides. While sucrose possesses a readily hydrolyzable α-1,2-glycosidic bond, this compound™ features a much more stable α-1,6-glycosidic bond.[2] This structural distinction is the primary determinant of its physiological behavior.

Enzymatic Digestion and Slow-Release Characteristics

The enzymes lining the brush border of the small intestine hydrolyze the α-1,6-glycosidic bond of this compound™ at a rate approximately 4 to 5 times slower than the α-1,2 bond of sucrose.[2] This leads to a gradual and sustained release of glucose and fructose. Consequently, absorption is not confined to the proximal small intestine, as is typical for high-glycemic carbohydrates, but extends along the entire length of the small intestine.[3][4] This slow and complete digestion provides the full caloric value of a carbohydrate (4 kcal/g) but results in a low-glycemic index (GI) of 32.[2][5]

The Incretin Effect and Hormonal Regulation of Glycemia

The body's response to oral carbohydrate administration is not solely dependent on the subsequent rise in blood glucose. A significant portion of postprandial insulin secretion is driven by the "incretin effect," a phenomenon mediated by gut-derived hormones released in response to nutrient ingestion.[6][7]

Role of Insulin in Glucose Homeostasis

Insulin, secreted by pancreatic β-cells, is the primary anabolic hormone responsible for maintaining glucose homeostasis. It facilitates glucose uptake into peripheral tissues (e.g., muscle, adipose tissue) and suppresses hepatic glucose production. An excessive or rapid insulin response, often triggered by high-glycemic foods, can contribute to metabolic dysregulation over time.

Overview of Incretin Hormones: GLP-1 and GIP

The two principal incretin hormones are Glucagon-like peptide-1 (GLP-1) and Glucose-dependent insulinotropic polypeptide (GIP).[6][7]

-

GLP-1: Secreted by L-cells, which are found in increasing density along the distal small intestine (ileum) and colon, GLP-1 potentiates glucose-dependent insulin secretion, suppresses glucagon secretion, slows gastric emptying, and promotes satiety.[3]

-

GIP: Secreted by K-cells located predominantly in the proximal small intestine (duodenum and jejunum), GIP also stimulates insulin release.

The location of these endocrine cells is critical to understanding the differential hormonal response to this compound™.

Impact of this compound™ on Insulin Secretion

A consistent and well-documented finding is the attenuated insulinemic response following this compound™ ingestion compared to high-glycemic sugars.[4][8]

Attenuated and Delayed Insulinemic Response

Clinical trials in healthy, overweight, and type 2 diabetic individuals have repeatedly shown that consuming this compound™ results in a significantly lower peak and a reduced total insulin secretion over the postprandial period when compared to an equivalent dose of sucrose.[6][8] A meta-analysis of randomized controlled trials concluded that isomaltulose ingestion leads to an attenuated insulinemic response.[8]

Mechanistic Rationale: The Role of Slow Glucose Absorption

The causality is direct: the slow hydrolysis of this compound™ leads to a blunted and more gradual rise in blood glucose. Since insulin secretion from pancreatic β-cells is primarily stimulated by circulating glucose levels, this moderated glycemic excursion results in a correspondingly lower demand for insulin. This effect is beneficial for maintaining insulin sensitivity and reducing metabolic stress on the pancreas.

Quantitative Comparison of Postprandial Insulin Response

The following table summarizes representative data from a crossover study in subjects with type 2 diabetes, highlighting the stark contrast in insulin response between this compound™ and sucrose.

| Parameter | This compound™ (50g) | Sucrose (50g) | Percentage Difference | Citation |

| Peak Insulin Concentration | Lower | Higher | ~55% lower secretion | [6][7] |

| Time to Peak Insulin | Delayed | Rapid | - | [7] |

| Insulin iAUC (0-180 min) | Significantly Reduced | Higher | - | [6] |

iAUC: incremental Area Under the Curve

This compound™ and the GLP-1 Response

The most compelling aspect of this compound™'s hormonal profile is its ability to stimulate a robust and sustained GLP-1 response.

Stimulation of GLP-1 Secretion

Unlike rapidly absorbed sugars that are largely cleared in the proximal gut, the slow digestion of this compound™ allows it to transit to the distal ileum and colon.[1][9] This directly stimulates the resident L-cells, leading to a significant and prolonged increase in circulating active GLP-1 levels.[3][9] Studies have shown that GLP-1 levels can remain significantly elevated for up to 6 hours post-ingestion.[3] This enhanced secretion contributes to improved glycemic control, not only after the initial meal but also in response to a subsequent meal (the "second-meal effect").[10][11][12]

Mechanism: Distal Gut Stimulation

The concentration of L-cells increases progressively from the duodenum to the terminal ileum. By delivering a carbohydrate substrate to this distal region, this compound™ effectively targets the primary site of GLP-1 production. It is believed that the glucose released from this compound™ hydrolysis acts on L-cells to trigger GLP-1 secretion.[9] An in-vitro study using a murine GLP-1-producing cell line (GLUTag) showed that while glucose directly stimulates GLP-1 secretion, this compound™ itself does not, suggesting the effect in vivo is mediated by its hydrolysis products in the gut lumen.[9]

Signaling Pathway for this compound™-Induced GLP-1 Secretion

The following diagram illustrates the proposed physiological cascade.

Caption: Workflow for a randomized, crossover oral carbohydrate tolerance test.

Biochemical Analysis: Hormone Quantification by ELISA

Commercially available sandwich Enzyme-Linked Immunosorbent Assay (ELISA) kits are the standard for quantifying plasma concentrations of insulin, active GLP-1, and total GIP. [6][7][13][14]

-

Principle: A capture antibody specific to the target hormone is pre-coated onto microplate wells.

-

Incubation: Standards, controls, and plasma samples are added to the wells and incubated, allowing the hormone to bind to the capture antibody.

-

Detection: A second, enzyme-conjugated detection antibody (e.g., biotinylated antibody followed by streptavidin-HRP) is added, forming a "sandwich" complex. [15]4. Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme to produce a colored product.

-

Measurement: The intensity of the color, which is proportional to the hormone concentration, is measured using a microplate reader at a specific wavelength.

-

Quantification: A standard curve is generated using known concentrations of the hormone, and the concentrations in the unknown samples are interpolated from this curve.

Implications for Research and Development

The distinct hormonal profile elicited by this compound™ provides a strong rationale for its use in various applications.

-

Functional Foods & Clinical Nutrition: For products aimed at weight management, sustained energy, and blood sugar control, the combination of low-glycemic properties and enhanced GLP-1 secretion is highly desirable. [1][11]* Populations with Metabolic Syndrome: Studies specifically in adults with metabolic syndrome confirm the benefits of this compound™ in improving hormonal and glycemic responses, suggesting its utility in dietary strategies for this growing population segment. [10][12]* Drug Development: The ability of this compound™ to endogenously stimulate GLP-1 could be explored for synergistic effects with pharmaceutical interventions, such as DPP-4 inhibitors, which prolong the action of endogenous GLP-1.

Conclusion

The ingestion of this compound™ (isomaltulose) initiates a unique and metabolically favorable hormonal cascade. Its slow rate of digestion, dictated by its α-1,6-glycosidic bond, fundamentally alters its interaction with the neuroendocrine systems of the gut. This results in an attenuated glycemic and insulinemic response, reducing metabolic load. Furthermore, by delivering carbohydrate substrate to the distal gut, this compound™ serves as a potent stimulator of sustained GLP-1 secretion while simultaneously blunting the GIP response. This trifecta of effects—low insulin, high GLP-1, and low GIP—provides a clear mechanistic basis for the observed benefits of this compound™ on glucose homeostasis and metabolic control. For researchers and developers, understanding and leveraging this distinct hormonal signature is key to innovating in the domains of clinical nutrition and metabolic health.

References

- Dairy Foods Magazine. (2025).

- BENEO. (2025). This compound™ – The sugar that is like no other | GLP-1 explained. YouTube.

- Watson, E. (2024). Beneo's isomaltulose may boost GLP-1 release in overweight people: Study. NutraIngredients-USA.

- Hira, T., et al. (2011). GLP-1 secretion in response to oral and luminal this compound (isomaltulose) in rats. Journal of Nutritional Science and Vitaminology.

- BENEO.

- Frontiers in Nutrition. (2020).

- Majeed, M., et al. (2022). Effect of Isomaltulose on Glycemic and Insulinemic Responses: A Systematic Review and Meta-analysis of Randomized Controlled Trials. PubMed.

- B2B NMC. (2025). Study: this compound™ Enhances GLP-1, PYY and Lowers Blood Glucose.

- Process Technology. (2025). This compound enhances the response of gut hormones GLP-1 and PYY, supporting long-term metabolic health.

- Keyhani-Nejad, F., et al. (2016). Effects of this compound and Sucrose Intake on Glucose Metabolism and Incretin Secretion in Subjects With Type 2 Diabetes. Diabetes Care.

- SciSpace. (2015). Effects of this compound and Sucrose Intake on Glucose Metabolism and Incretin Secretion in Subjects With Type 2 Diabetes.

- Makinde, M., et al. (2025).

- Scott, C., et al. (2024). Metabolic and Hormonal Responses to Isomaltulose Ingestion Before or During Sustained Submaximal Exercise in Adults with Type 1 Diabetes Using Automated Insulin Delivery Systems.

- Lee, K., et al. (2020).

- IBL-America. (n.d.). Glucagon-like Peptide-1 (GLP-1), Active Form ELISA.

- Mouse Metabolic Phenotyping Centers (MMPC). (2024). Oral Glucose Tolerance Test.

- Yabe, D., et al. (2019). Establishment of novel specific assay for short-form glucose-dependent insulinotropic polypeptide and evaluation of its secretion in nondiabetic subjects.

- Manchester University NHS Foundation Trust. (n.d.). Oral Glucose Tolerance Test.

- BENEO. (n.d.). Isomaltulose enhances incretin GLP-1 secretion.

- Nutraceuticals World. (2025). This compound Isomaltulose Improves Glycemic Response: Study.

- Invitrogen. (n.d.). Human GLP-1 ELISA Kit.

Sources

- 1. Beneo’s isomaltulose may boost GLP-1 release in overweight people: Study [nutraingredients.com]

- 2. What is this compound™ (Isomaltulose)? | BENEO [beneo.com]

- 3. youtube.com [youtube.com]

- 4. Frontiers | Animal and Clinical Studies Evaluating Blood Glucose Control With this compound-Based Alternative Sweeteners [frontiersin.org]

- 5. Metabolic and Hormonal Responses to Isomaltulose Ingestion Before or During Sustained Submaximal Exercise in Adults with Type 1 Diabetes Using Automated Insulin Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. diabetesjournals.org [diabetesjournals.org]

- 7. scispace.com [scispace.com]

- 8. Effect of Isomaltulose on Glycemic and Insulinemic Responses: A Systematic Review and Meta-analysis of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. GLP-1 secretion in response to oral and luminal this compound (isomaltulose) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. dairyfoods.com [dairyfoods.com]

- 11. nmc-magazine.com [nmc-magazine.com]

- 12. This compound enhances the response of gut hormones GLP-1 and PYY, supporting long-term metabolic health [nutraceuticalbusinessreview.com]

- 13. ibl-america.com [ibl-america.com]

- 14. Establishment of novel specific assay for short‐form glucose‐dependent insulinotropic polypeptide and evaluation of its secretion in nondiabetic subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Human GLP-1 ELISA Kit (BMS2194) - Invitrogen [thermofisher.com]

Technical Deep Dive: The Prebiotic & Metabolic Interface of Isomaltulose

Executive Summary: Beyond the Glycemic Index

Isomaltulose (6-O-α-D-glucopyranosyl-D-fructose) has traditionally been categorized solely as a slow-release, low-glycemic carbohydrate. However, emerging translational data challenges the binary classification of "digestible" vs. "prebiotic."

This guide analyzes the prebiotic potential of isomaltulose , a functional duality where slow hydrolysis kinetics in the proximal small intestine allow for distal bioavailability. This "spillover" effect provides a substrate for microbial fermentation, generating Short-Chain Fatty Acids (SCFAs) and modulating secondary bile acid profiles. For drug developers and nutrition scientists, this represents a novel therapeutic window for metabolic syndrome intervention, distinct from traditional fibers which often induce significant bloating.

Molecular Mechanism: The Alpha-1,6 Constraint

The defining feature of isomaltulose is its α-1,6-glycosidic bond , which distinguishes it from sucrose (α-1,2). This structural difference creates an enzymatic bottleneck.

Enzyme Kinetics & Hydrolysis

While sucrose is rapidly hydrolyzed by the sucrase subunit of the sucrase-isomaltase (SI) complex in the duodenum, isomaltulose is hydrolyzed exclusively by the isomaltase subunit.

-

Vmax: Significantly lower for isomaltulose than sucrose.[1]

-

Km: Higher affinity binding but slower turnover.

-

Result: The hydrolysis rate is approximately 20-25% that of sucrose .

This kinetic delay shifts the absorption profile distally. Whereas sucrose is absorbed in the duodenum/proximal jejunum, isomaltulose exposure extends into the distal ileum. At higher physiological doses (>30g), this saturation of isomaltase activity leads to colonic spillover, activating fermentation pathways.

Visualization: Digestion Kinetics

The following diagram illustrates the differential absorption sites and the "Spillover Threshold" required for prebiotic activity.

Figure 1: Differential transit and absorption kinetics of isomaltulose, highlighting the distal ileum and colon as key sites for bioactive signaling and fermentation.

The Microbiome & Metabolome Profile[3]

When isomaltulose reaches the distal gut, it acts as a selective substrate.[2] Unlike broad-spectrum prebiotics (e.g., FOS/inulin) that can cause rapid gas production, isomaltulose fermentation is slower and more specific.

Taxa Modulation

Recent 16S rRNA sequencing data indicates a specific shift in the Firmicutes/Bacteroidetes ratio and enhancement of butyrate producers:

-

Increases: Bifidobacterium spp., Faecalibacterium prausnitzii, Phascolarctobacterium.

-

Decreases: Shuttleworthia, pathogenic Clostridium clusters.

Metabolite Output: The SCFA Signal

Fermentation yields a distinct SCFA profile dominated by acetate and butyrate .

-

Acetate: Cross-feeding substrate for other bacteria.

-

Butyrate: Critical for colonocyte energy and maintaining the gut barrier (tight junction integrity).

-

Secondary Bile Acids: Isomaltulose ingestion has been linked to reduced levels of lithocholic acid (LCA) and deoxycholic acid (DCA), which are cytotoxic and pro-inflammatory.

Quantitative Data Summary

| Parameter | Control (Sucrose/Glucose) | Isomaltulose Intervention | Physiological Impact |

| Hydrolysis Rate | 100% (Reference) | ~20-25% | Sustained glucose release; lower insulin spike. |

| Ileal GLP-1 | Low/Transient | Elevated | Enhanced satiety; improved insulin sensitivity. |

| Fecal Butyrate | Baseline | +25-40% (Dose dependent) | Improved gut barrier function. |

| Bifidobacteria | Baseline | Significant Increase | Competitive exclusion of pathogens. |

| LCA/DCA | Baseline | Reduced | Lowered colorectal cancer risk profile. |

Therapeutic Applications & Signaling Pathways

The "Prebiotic Potential" of isomaltulose translates into specific therapeutic mechanisms. The production of SCFAs in the colon is not just a waste product; it is a signaling mechanism.

The SCFA-GLP-1 Axis

Butyrate and propionate bind to Free Fatty Acid Receptors (FFAR2/3) on colonic L-cells.

-

Receptor Activation: SCFA binds FFAR2/3.

-

Intracellular Cascade: Calcium mobilization + cAMP increase.

-

Hormone Secretion: Release of GLP-1 and PYY.

-

Systemic Effect: GLP-1 acts on the pancreas (insulin secretion) and brain (satiety).

Figure 2: The mechanistic pathway linking isomaltulose fermentation to host metabolic regulation via the SCFA-GLP-1 axis.

Experimental Protocols

To validate these effects in a development setting, the following protocols are recommended. These are designed to be self-validating systems.

Protocol A: In Vitro Batch Fermentation Assay

Objective: Quantify SCFA production and microbiota shift using human fecal inoculum.

Reagents:

-

Basal Nutrient Medium (peptone, yeast extract, NaHCO3, cysteine-HCl).

-

Phosphate Buffer (pH 7.0).

-

Test Substrate: Isomaltulose (pure).

-

Control Substrate: Inulin (positive control), Cellulose (negative control).

-

Fresh Fecal Inoculum (pooled from healthy donors, no antibiotics <3 months).

Workflow:

-

Preparation (T-2h): Prepare basal medium under anaerobic conditions (N2/CO2/H2: 80/10/10). Autoclave and let cool in anaerobic chamber.

-

Slurry Preparation (T0): Homogenize fresh feces (10% w/v) in anaerobic phosphate buffer. Filter to remove large particles.

-

Inoculation: Add fecal slurry (10% v/v) to basal medium bottles containing 1% (w/v) Isomaltulose.

-

Incubation: Incubate at 37°C with continuous shaking (120 rpm).

-

Sampling:

-

Timepoints: 0h, 6h, 12h, 24h, 48h.

-

Aliquot 1 (Metabolites): Centrifuge 10,000xg, 5 min. Filter supernatant (0.22µm) for HPLC/GC (SCFA analysis).

-

Aliquot 2 (Genomics): Pellet cells, snap freeze in liquid nitrogen for DNA extraction.

-

Validation Check:

-

Positive Control: Inulin bottles must show rapid pH drop and high butyrate by 12h.

-

Negative Control:[3] Cellulose bottles should show minimal SCFA change.

-

Isomaltulose: Expect delayed fermentation onset compared to inulin due to structural stability.

Protocol B: 16S rRNA Sequencing Pipeline

Objective: Identify specific taxa modulation.

-

DNA Extraction: Use bead-beating mechanical lysis (e.g., FastPrep) followed by column purification.

-

Library Prep: Target V3-V4 hypervariable region of 16S rRNA gene.

-

Sequencing: Illumina MiSeq (2x300bp paired-end).

-

Bioinformatics (QIIME2/DADA2):

-

Denoising: DADA2 to resolve Amplicon Sequence Variants (ASVs).

-

Taxonomy: Classify against SILVA database.

-

Diversity:[1][4] Calculate Alpha (Shannon index) and Beta (Bray-Curtis) diversity.

-

Differential Abundance: Use LEfSe (Linear Discriminant Analysis Effect Size) to identify biomarkers (e.g., Faecalibacterium).

-

References

-

Isomaltulose Exhibits Prebiotic Activity and Modulates Gut Microbiota. [5][6][7][8][9][10]

- Source: National Institutes of Health (NIH) / PubMed

-

URL:[Link]

-

Palatinose (Isomaltulose) and Prebiotic Inulin-Type Fructans Have Beneficial Effects on Glycemic Response and Gut Microbiota. [7][11]

- Source: Frontiers in Nutrition

-

URL:[Link]

-

In Vitro Fermentation Behavior of Isomalto/Malto-Polysaccharides.

- Source: Journal of Agricultural and Food Chemistry (via NIH)

-

URL:[Link]

-

Fermentation of Foods and Beverages as a Tool for Increasing Availability of Bioactive Compounds (SCFA Focus).

-

Low Glycemic Index Prototype Isomaltulose—Upd

- Source: Nutrients (via NIH)

-

URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. caringsunshine.com [caringsunshine.com]

- 3. In Vitro Fermentation Behavior of Isomalto/Malto‐Polysaccharides Using Human Fecal Inoculum Indicates Prebiotic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. PalatinoseTM (Isomaltulose) and Prebiotic Inulin-Type Fructans Have Beneficial Effects on Glycemic Response and Gut Microbiota Composition in Healthy Volunteers-A Real-Life, Retrospective Study of a Cohort That Participated in a Digital Nutrition Program - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Isomaltulose Exhibits Prebiotic Activity, and Modulates Gut Microbiota, the Production of Short Chain Fatty Acids, and Secondary Bile Acids in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Frontiers | PalatinoseTM (Isomaltulose) and Prebiotic Inulin-Type Fructans Have Beneficial Effects on Glycemic Response and Gut Microbiota Composition in Healthy Volunteers—A Real-Life, Retrospective Study of a Cohort That Participated in a Digital Nutrition Program [frontiersin.org]

Metabolic Partitioning & Thermogenic Dynamics of Isomaltulose (Palatinose™)

A Technical Guide for Metabolic Research and Drug Development

Executive Summary

This technical guide analyzes the metabolic impact of Isomaltulose (Palatinose™) , a low-glycemic disaccharide (6-O-α-D-glucopyranosyl-D-fructose). Unlike high-glycemic carbohydrates that spike insulin and inhibit lipolysis, this compound facilitates a unique metabolic state characterized by sustained fat oxidation alongside carbohydrate supply.

For researchers and drug developers, this compound represents a functional excipient and active dietary modulator that leverages distal intestinal absorption to trigger favorable incretin profiles (GLP-1) and lower Respiratory Quotients (RQ). This guide details the molecular mechanisms, endocrine cascades, and validation protocols required to quantify these effects.

Molecular Kinetics & Enzymatic Hydrolysis

The defining characteristic of this compound is its

The Hydrolysis Rate-Limiting Step

While sucrose is rapidly hydrolyzed by sucrase-isomaltase in the proximal jejunum, the

-

Result: Glucose and fructose are released slowly into the portal vein.

-

Bioavailability: Fully digestible (4 kcal/g) but with a "slow-release" kinetic profile.

-

Lumenal Transit: Unhydrolyzed carbohydrate reaches the distal ileum, activating L-cells (see Section 3).

Visualization: Hydrolysis Kinetics

The following diagram illustrates the differential absorption pathways between Sucrose and this compound.

Caption: Differential kinetic transit showing this compound reaching distal intestinal sites vs. proximal absorption of sucrose.

The "Thermogenic" Shift: Substrate Oxidation

The term "thermogenic" in the context of this compound refers less to total heat generation (DIT) and more to substrate-specific thermogenesis .

High-glycemic carbs raise insulin, which inhibits Hormone-Sensitive Lipase (HSL) , effectively locking adipose tissue and forcing the body to burn carbohydrates (High RQ). This compound keeps insulin low, allowing HSL to remain active. This state permits the body to oxidize fat for energy while absorbing carbohydrates.

Key Metric: Respiratory Quotient (RQ)[1][2][3]

-

RQ = 1.0: Pure Carbohydrate Oxidation.

-

RQ = 0.7: Pure Fat Oxidation.

-

This compound Effect: Clinical data demonstrates a significantly lower postprandial RQ (closer to 0.75-0.80) compared to sucrose (0.90-1.0).

Data Synthesis: Substrate Utilization

| Parameter | Sucrose / Glucose | This compound (Isomaltulose) | Mechanism |

| Glycemic Index (GI) | 65 - 100 (High) | 32 (Low) | Slow hydrolysis rate |

| Insulin Response | High Spike (Lipolysis inhibition) | Low / Blunted | Reduced |

| Fat Oxidation Rate | Suppressed (< 0.2 g/min ) | Elevated (> 0.4 g/min ) | Preserved HSL activity |

| GLP-1 Secretion | Low / Transient | High / Sustained | Distal gut stimulation |

| Energy Supply | "Peak and Crash" | "Sustained" | Prolonged absorption window |

Endocrine Mediation: The Incretin Effect

This compound acts as a functional trigger for the Incretin Axis , specifically Glucagon-like Peptide-1 (GLP-1).

-

Proximal Bypass: Because this compound is not fully absorbed in the upper jejunum, it travels to the ileum.

-